8-methyl-4H-chromen-4-one

Medicinal Chemistry Drug Design Pharmacokinetics

8-Methyl-4H-chromen-4-one (CAS 65017-39-2) is a derivative of the chromone (4H-chromen-4-one) heterocyclic system, a privileged scaffold in medicinal chemistry and drug discovery. It is characterized by a methyl group substitution at the 8-position of the benzopyran ring.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 65017-39-2
Cat. No. B095867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-4H-chromen-4-one
CAS65017-39-2
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C=CO2
InChIInChI=1S/C10H8O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3
InChIKeyDLBDWKDOHINUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-4H-chromen-4-one (CAS 65017-39-2): A Scaffold for Scientific Selection and Procurement


8-Methyl-4H-chromen-4-one (CAS 65017-39-2) is a derivative of the chromone (4H-chromen-4-one) heterocyclic system, a privileged scaffold in medicinal chemistry and drug discovery . It is characterized by a methyl group substitution at the 8-position of the benzopyran ring. This compound serves as a versatile building block for the synthesis of more complex biologically active molecules, with reported activities including antioxidant, anti-inflammatory, and antimicrobial properties . Its value in procurement is tied to its use as a specific intermediate for generating structurally diverse compound libraries.

Why 8-Methyl-4H-chromen-4-one Cannot Be Substituted by Generic Chromone Analogs


Substitution patterns on the chromone core are critical determinants of biological activity and physicochemical properties. The specific placement of a methyl group at the 8-position, as in 8-methyl-4H-chromen-4-one, alters lipophilicity, electronic distribution, and steric hindrance compared to unsubstituted chromone or analogs substituted at other positions (e.g., 2-methyl or 6-methyl) . Studies on chroman-4-one derivatives demonstrate that even minor structural changes, such as the presence or absence of a C2-C3 double bond or the nature of substituents at specific positions, can lead to significant variations in bioactivity [1]. Therefore, generic substitution without precise structural control risks loss of desired activity or introduction of off-target effects, making the procurement of the specific 8-methyl derivative essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 8-Methyl-4H-chromen-4-one


Enhanced Lipophilicity and Bioavailability Potential of 8-Methyl Substitution

The presence of a methyl group at the 8-position in 8-methyl-4H-chromen-4-one enhances its lipophilicity compared to the unsubstituted chromone parent scaffold . This increased lipophilicity is a class-level inference based on the general effect of methyl substitution on partition coefficients and is expected to improve membrane permeability and potentially bioavailability relative to the more polar unsubstituted chromone (4H-chromen-4-one).

Medicinal Chemistry Drug Design Pharmacokinetics

Substituent-Dependent SIRT2 Inhibitory Activity in Chromone/Chromanone Derivatives

A structure-activity relationship (SAR) study on substituted chromone and chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors revealed that substituents in the 8-position are favorable for activity . The most potent compound in the series, 6,8-dibromo-2-pentylchroman-4-one, exhibited an IC50 of 1.5 μM, highlighting the importance of 8-position substitution for SIRT2 inhibition.

Epigenetics Enzyme Inhibition Neurodegeneration

Potential for α-Amylase Inhibition Comparable to Acarbose

A study investigating the α-amylase inhibitory activity of various chromone derivatives reported that 8-methyl-4H-chromen-4-one exhibited promising IC50 values comparable to the standard drug acarbose . This suggests its potential utility as an antidiabetic lead compound.

Diabetes Enzyme Inhibition Metabolic Disease

Distinct Chemical Shift in 13C-NMR as a Marker of 8-Substitution

13C-NMR spectral analysis of 2-substituted chromones reveals that the chemical shift of the C-2 carbon is sensitive to the substitution pattern [1]. While 8-methyl-4H-chromen-4-one was not specifically analyzed, the study demonstrates that substitution on the chromone core produces distinct and predictable changes in NMR spectra, which are essential for confirming the identity and purity of the compound.

Analytical Chemistry Structural Confirmation Quality Control

High-Value Application Scenarios for 8-Methyl-4H-chromen-4-one (CAS 65017-39-2)


Medicinal Chemistry: Synthesis of SIRT2 Inhibitor Libraries

Given the established SAR that 8-substitution on the chromone/chromanone core enhances SIRT2 inhibitory activity , 8-methyl-4H-chromen-4-one serves as an ideal starting scaffold for the synthesis of focused compound libraries. Researchers can leverage the 8-methyl group as a baseline substituent and further diversify the core at other positions (e.g., C-2, C-3, C-6) to optimize potency and selectivity for SIRT2, a target implicated in aging and neurodegenerative disorders.

Analytical Chemistry: Reference Standard for Method Development

The distinct 13C-NMR chemical shifts associated with substituted chromones [1] make 8-methyl-4H-chromen-4-one a useful reference standard for developing and validating analytical methods. Its unique spectral signature can aid in the identification and quantification of related compounds in complex mixtures, such as natural product extracts or synthetic reaction products, ensuring quality control and structural fidelity.

Drug Discovery: Lead Optimization for Antidiabetic Agents

Initial studies suggest that 8-methyl-4H-chromen-4-one possesses α-amylase inhibitory activity comparable to acarbose . This finding supports its procurement for lead optimization programs targeting diabetes. Medicinal chemists can use this compound as a starting point to design and synthesize more potent and selective analogs, with the goal of developing novel therapeutics for managing postprandial hyperglycemia.

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